3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356514
InChI: InChI=1S/C17H17ClN2O5S2/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(23)26-14)7-5-15(21)19-12-6-8-27(24,25)10-12/h1-4,9,12H,5-8,10H2,(H,19,21)/b14-9-
SMILES:
Molecular Formula: C17H17ClN2O5S2
Molecular Weight: 428.9 g/mol

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC16356514

Molecular Formula: C17H17ClN2O5S2

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide -

Specification

Molecular Formula C17H17ClN2O5S2
Molecular Weight 428.9 g/mol
IUPAC Name 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide
Standard InChI InChI=1S/C17H17ClN2O5S2/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(23)26-14)7-5-15(21)19-12-6-8-27(24,25)10-12/h1-4,9,12H,5-8,10H2,(H,19,21)/b14-9-
Standard InChI Key YPBORMQLVTVVNA-ZROIWOOFSA-N
Isomeric SMILES C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Introduction

Structural Elucidation and Physicochemical Properties

The compound’s IUPAC name, 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide, reflects its intricate architecture. Key structural features include:

  • A thiazolidin-2,4-dione ring with a (Z)-configured 2-chlorobenzylidene substituent at position 5.

  • A propanamide linker connecting the thiazolidinone to a tetrahydrothiophene-1,1-dioxide group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₂O₅S₂
Molecular Weight428.9 g/mol
IUPAC Name3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide
InChI KeyYPBORMQLVTVVNA-ZROIWOOFSA-N
Canonical SMILESC1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

The (Z)-stereochemistry of the benzylidene group is critical for its biological interactions, as geometric isomerism often influences binding affinity. The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability compared to non-oxidized analogs.

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows:

Thiazolidinone Core Formation

The thiazolidin-2,4-dione ring is synthesized via condensation of 2-chlorobenzaldehyde with thiazolidinedione in the presence of a base such as piperidine. The reaction proceeds via Knoevenagel condensation, forming the (Z)-benzylidene intermediate due to steric and electronic effects.

Tetrahydrothiophene Sulfone Coupling

The final step involves coupling the intermediate with 1,1-dioxidotetrahydrothiophen-3-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
12-Chlorobenzaldehyde, piperidine, EtOH, reflux68%
2Bromopropanoyl chloride, K₂CO₃, DMF, 25°C52%
3EDCI, HOBt, DCM, 0°C → rt41%

Optimization challenges include improving the low yield in the final coupling step, potentially through microwave-assisted synthesis or flow chemistry.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits dose-dependent inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, with an IC₅₀ of 2.3 μM. This activity is attributed to the electrophilic thiazolidinedione core, which forms reversible covalent bonds with the catalytic cysteine residue.

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM. This correlates with its suppression of NF-κB signaling, likely through IKKβ inhibition.

Metabolic Modulation

Preliminary studies suggest AMPK activation in hepatocytes, enhancing glucose uptake by 1.9-fold compared to controls. The tetrahydrothiophene sulfone group may facilitate membrane permeability, improving intracellular bioavailability.

Future Directions

Structural Optimization

  • Introducing polar substituents (e.g., hydroxyl groups) to improve solubility.

  • Isosteric replacement of the sulfone with a trifluoromethyl group to reduce metabolic clearance.

Preclinical Development

  • Pharmacokinetic profiling in higher mammals to assess AUC and half-life.

  • Toxicology studies to evaluate hepatotoxicity risks associated with thiazolidinedione derivatives.

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